Cas no 34579-88-9 (Phenol, 2,2'-[1,4-phenylenebis(iminomethylene)]bis-)
34579-88-9 structure
Product Name:Phenol, 2,2'-[1,4-phenylenebis(iminomethylene)]bis-
CAS-nummer:34579-88-9
MF:C20H20N2O2
MW:320.385004997253
CID:1463303
PubChem ID:16099335
Update Time:2025-04-20
Phenol, 2,2'-[1,4-phenylenebis(iminomethylene)]bis- Chemische en fysische eigenschappen
Naam en identificatie
-
- Phenol, 2,2'-[1,4-phenylenebis(iminomethylene)]bis-
- 2-[[4-[(2-hydroxyphenyl)methylamino]anilino]methyl]phenol
- 2,2'-(1,4-Phenylene)Bis(Azanedily)Bis(Methylene)Diphenol
- 2,2'-[1,4-Phenylenebis(azanediylmethylene)]diphenol
- 34579-88-9
- SCHEMBL11593766
- DTXSID30582708
- CHEMBL216031
-
- Inchi: 1S/C20H20N2O2/c23-19-7-3-1-5-15(19)13-21-17-9-11-18(12-10-17)22-14-16-6-2-4-8-20(16)24/h1-12,21-24H,13-14H2
- InChI-sleutel: FYFIWSVKNZPSQC-UHFFFAOYSA-N
- LACHT: OC1C=CC=CC=1CNC1C=CC(=CC=1)NCC1C=CC=CC=1O
Berekende eigenschappen
- Exacte massa: 320.1526
- Monoisotopische massa: 320.152477885g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 6
- Complexiteit: 324
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.2
- Topologisch pooloppervlak: 64.5Ų
Experimentele eigenschappen
- PSA: 64.52
Phenol, 2,2'-[1,4-phenylenebis(iminomethylene)]bis- Gerelateerde literatuur
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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